
Lincomycin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 154-21-2 is known as lincomycin. Lincomycin is a lincosamide antibiotic that was first isolated from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by Gram-positive bacteria, especially in cases where patients are allergic to penicillin or when penicillin is deemed inappropriate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lincomycin is produced through a fermentation process involving the bacterium Streptomyces lincolnensis. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify lincomycin .
Industrial Production Methods
In industrial settings, lincomycin is produced on a large scale using optimized fermentation techniques. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the compound is extracted and purified using a series of chemical and physical methods, including filtration, solvent extraction, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Lincomycin undergoes several types of chemical reactions, including:
Oxidation: Lincomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin.
Substitution: Lincomycin can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lincomycin can yield sulfoxides and sulfones, while reduction can produce alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Lincomycin has a wide range of scientific research applications, including:
Wirkmechanismus
Lincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding interferes with the peptidyl transferase reaction, a crucial step in protein synthesis. By disrupting the elongation phase of protein synthesis, lincomycin effectively halts bacterial growth. The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Lincomycin is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action and antibacterial spectrum, clindamycin is generally more potent and has a broader range of susceptible organisms. Other similar compounds include:
Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.
Lincomycin’s uniqueness lies in its specific use for patients allergic to penicillin and its effectiveness against certain strains of bacteria that are resistant to other antibiotics .
Eigenschaften
Molekularformel |
C18H34N2O6S |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3 |
InChI-Schlüssel |
OJMMVQQUTAEWLP-WVFSWRGUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




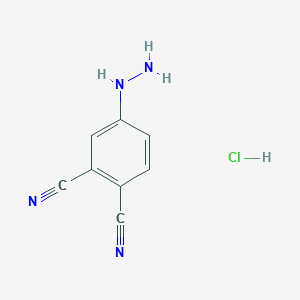

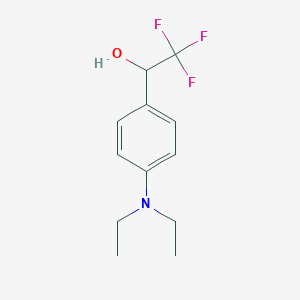
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
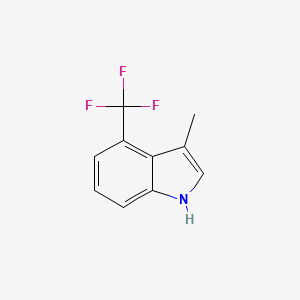

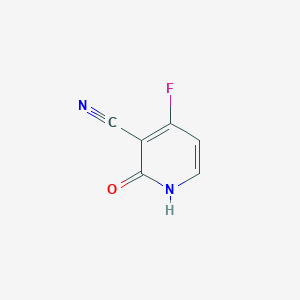

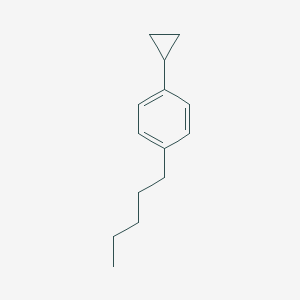
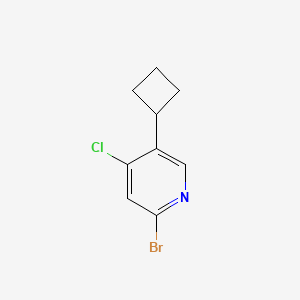
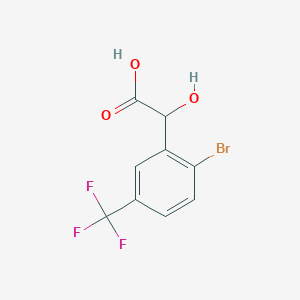
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
